
2-Decylphenol;phosphorous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decylphenol;phosphorous acid is a compound that combines the properties of both 2-Decylphenol and phosphorous acid 2-Decylphenol is an organic compound with a phenolic structure, while phosphorous acid is an inorganic compound known for its reducing properties and use in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decylphenol;phosphorous acid can be achieved through several methods. One common approach involves the reaction of 2-Decylphenol with phosphorous trichloride (PCl3) in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{2-Decylphenol} + \text{PCl}_3 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves the hydrolysis of phosphorus trichloride with water or steam. This method is efficient and yields a high-purity product. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Decylphenol;phosphorous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The phenolic group in 2-Decylphenol can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Reduced forms of the compound with altered oxidation states.
Substitution: Substituted phenolic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Decylphenol;phosphorous acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Decylphenol;phosphorous acid involves its interaction with molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the phosphorous acid component can act as a reducing agent, influencing redox reactions and cellular processes. The compound’s effects are mediated through its ability to modulate oxidative stress and interact with enzymes and other proteins involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: A simpler phenolic compound with similar chemical properties.
Phosphoric Acid: An inorganic acid with similar oxidation states but different chemical behavior.
Bisphosphonates: Compounds with similar phosphorous-containing functional groups used in medicine.
Uniqueness
2-Decylphenol;phosphorous acid is unique due to its combination of phenolic and phosphorous acid properties, allowing it to participate in a wide range of chemical reactions and applications. Its dual functionality makes it a versatile compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
65744-49-2 |
|---|---|
Molekularformel |
C48H81O6P |
Molekulargewicht |
785.1 g/mol |
IUPAC-Name |
2-decylphenol;phosphorous acid |
InChI |
InChI=1S/3C16H26O.H3O3P/c3*1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17;1-4(2)3/h3*10-11,13-14,17H,2-9,12H2,1H3;1-3H |
InChI-Schlüssel |
RRSCDOHDQDNTSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC=CC=C1O.CCCCCCCCCCC1=CC=CC=C1O.CCCCCCCCCCC1=CC=CC=C1O.OP(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



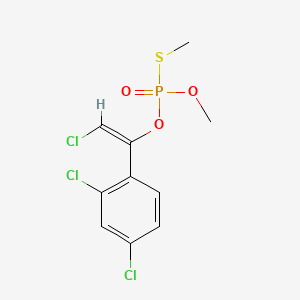
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)
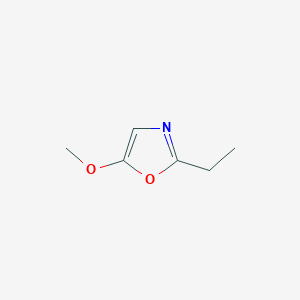

![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
![2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline](/img/structure/B14465812.png)
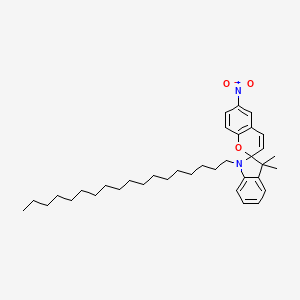
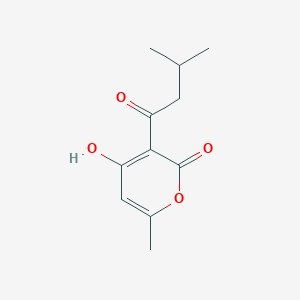

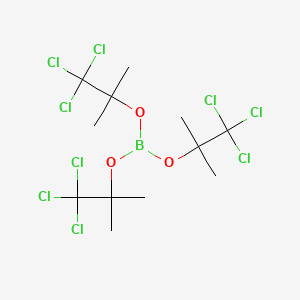


phosphanium bromide](/img/structure/B14465858.png)
